![molecular formula C7H5N3O B1355170 Pyrido[2,3-d]pyridazin-8(7H)-one CAS No. 15375-79-8](/img/structure/B1355170.png)
Pyrido[2,3-d]pyridazin-8(7H)-one
Übersicht
Beschreibung
Pyrido[2,3-d]pyridazin-8(7H)-one: is a heterocyclic compound that belongs to the pyridazine family. It features a fused ring system consisting of a pyridine ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one can be achieved through various methods. One common approach involves the condensation of hydrazine derivatives with diketones or keto acids. For instance, the reaction of 1,4-diketones with hydrazine yields pyridazine derivatives, which can be further cyclized to form this compound . Another method involves the use of Lewis acid-mediated inverse electron demand Diels-Alder reactions between tetrazines and silyl enol ethers .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of catalytic processes, such as copper-catalyzed cyclizations, is common in industrial settings to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[2,3-d]pyridazin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
Pyrido[2,3-d]pyridazin-8(7H)-one serves as a versatile building block in organic synthesis. It is often utilized to create more complex heterocyclic compounds with diverse functionalities. The compound's structure allows for modifications that can enhance its biological activity or alter its chemical properties.
Synthetic Pathways:
- Starting Materials: Synthesis can begin from various pyridine or pyrimidine derivatives.
- Reactions: Common reactions include oxidation, reduction, and substitution, leading to a variety of derivatives suitable for different applications .
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for drug development. Key areas of interest include:
a. Anticancer Properties:
Research indicates that this compound derivatives may act as effective anticancer agents. They have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation and survival, particularly in breast cancer and hematological malignancies .
b. Antimicrobial Activity:
Studies have shown that certain derivatives possess antimicrobial properties, making them potential candidates for treating infections caused by resistant pathogens .
c. Anti-inflammatory Effects:
Some derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. For instance, ABT-963 is noted for its high selectivity for COX-2 with significant anti-inflammatory activity .
Therapeutic Applications
This compound has been explored in several therapeutic contexts:
a. Cardiovascular Diseases:
Certain derivatives are being studied as potential antihypertensive agents due to their ability to modulate angiotensin II receptors .
b. Hepatitis C Treatment:
Research has indicated that some compounds derived from this compound may inhibit the hepatitis C virus by targeting specific viral proteins involved in replication .
c. Immune Modulation:
Investigations into the role of this compound in modulating immune responses have revealed potential applications in autoimmune diseases and chronic inflammatory conditions .
Case Studies
Several notable studies highlight the applications of this compound:
Wirkmechanismus
The mechanism of action of Pyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and receptors involved in various biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interact with these targets makes it a promising candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-d]pyridazin-8(7H)-one can be compared with other similar compounds, such as pyridazine, pyrimidine, and pyrazine. While all these compounds share a similar heterocyclic structure, this compound is unique due to its fused ring system, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Pyridazine
- Pyrimidine
- Pyrazine
Biologische Aktivität
Pyrido[2,3-d]pyridazin-8(7H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound features a fused bicyclic structure that combines a pyridine ring with a pyridazinone ring. The presence of substituents, such as a pyridinylmethyl group, enhances its chemical properties and biological interactions. The compound is known to interact with various molecular targets, including enzymes and receptors, which can modulate their activity and lead to diverse biological effects.
The biological activity of this compound primarily involves its binding to specific enzymes and receptors. Notable mechanisms include:
- Tyrosine Kinase Inhibition : Compounds related to this structure have demonstrated the ability to inhibit tyrosine kinases, which are critical in regulating cell growth and proliferation. This inhibition can potentially combat diseases such as cancer by blocking pathways that lead to tumor growth .
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can effectively decrease cell viability in triple-negative breast cancer (TNBC) cells at low concentrations .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Compound | Biological Activity | Target | IC50 (µM) | Cell Line |
---|---|---|---|---|
5-(4-pyridinylmethyl)-Pyrido[2,3-d]pyridazin-8(7H)-one | Cytotoxic | Tyrosine Kinase | 6.25 | MDA-MB-231 (TNBC) |
TAK-733 | Inhibits MEK and ERK phosphorylation | MEK/ERK Pathway | 10 | Melanoma Cell Lines |
PD-173955 | Inhibits EPH family receptors | EPH Receptors | 15 | Cancer Cell Lines |
Case Studies and Research Findings
- Cytotoxicity in Breast Cancer Cells : A study evaluated the anticancer properties of various derivatives of this compound on MDA-MB-231 cells. The results indicated that specific compounds significantly reduced cell viability at concentrations as low as 6.25 µM, highlighting their potential as therapeutic agents against TNBC .
- Inhibition of Tyrosine Kinases : Research has identified several derivatives that act as selective inhibitors of tyrosine kinases involved in cancer progression. These compounds have been shown to block pathways that contribute to angiogenesis and tumor growth, making them promising candidates for further development in cancer therapy .
- Mechanistic Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins. The results suggest strong interactions with critical kinases involved in cell signaling pathways, supporting their role as potential therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for constructing the Pyrido[2,3-d]pyridazin-8(7H)-one core?
The core structure can be synthesized via cyclization of precursor heterocycles. For example, heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with MeONa in BuOH selectively forms pyrido[2,3-d]pyrimidin-5-ones or -7-ones, depending on the acyl group and reaction conditions. Oxidation of the SMe group with m-chloroperbenzoic acid prior to substitution enables functionalization at position 4 .
Q. How can structural purity and identity of derivatives be validated?
High-resolution techniques such as X-ray crystallography (e.g., Bruker APEX-III systems) and NMR spectroscopy are critical. For purity, HPLC with C18 columns and UV detection (e.g., ≥98% purity checks in pharmaceutical standards) is recommended .
Q. What challenges arise in hydrogenation of this compound derivatives?
Attempted hydrogenation of this compound unexpectedly yields 1,2,3,4-tetrahydrothis compound due to over-reduction. This highlights the need for controlled reaction conditions and alternative catalysts to avoid unintended saturation .
Q. Which substituents are commonly introduced to enhance solubility or stability?
Substituents like piperazinyl, morpholinyl, or fluorophenyl groups are introduced via nucleophilic displacement or coupling reactions. For instance, 6-(2,6-dichlorophenyl)-8-methyl derivatives improve pharmacokinetic profiles in kinase inhibitors .
Advanced Research Questions
Q. How can computational modeling optimize this compound derivatives for kinase selectivity?
Molecular docking (e.g., Desmond/GPU simulations) and dynamics studies map interactions with kinase ATP-binding pockets. For example, functionalizing the solvent-exposed phenylamino group at position 2 with polar or bulky groups can enhance selectivity for Abl over Src kinases .
Q. What strategies reconcile discrepancies in biological activity between in vitro and in vivo models?
Pharmacokinetic profiling (e.g., metabolic stability assays) and structural tweaks (e.g., cyclopentyl or acetyl groups) address poor bioavailability. PD166326 derivatives show efficacy in Imatinib-resistant CML models by balancing lipophilicity and solubility .
Q. How do substitution patterns influence kinase inhibition mechanisms?
Structure-activity relationship (SAR) studies reveal that 3- or 4-substitutions on the phenylamino moiety modulate hydrogen bonding with kinase residues. For example, fluoro or methyl groups at these positions improve binding to the Abl kinase hinge region .
Q. What methodologies enable regioselective functionalization at position 4?
Prior oxidation of SMe to sulfonyl groups (using m-chloroperbenzoic acid) facilitates nucleophilic displacement with amines or alkoxides. This approach avoids competing reactions at other positions .
Q. Data Contradiction and Validation
Q. How should researchers address unexpected reaction products, such as over-reduced derivatives?
Multi-step characterization (NMR, HRMS, XRD) and mechanistic studies (e.g., isotopic labeling) clarify reaction pathways. For instance, tetrahydropyrido products from hydrogenation suggest alternative ring-opening mechanisms .
Q. Why do some derivatives exhibit conflicting activity in kinase inhibition assays?
Off-target effects or assay conditions (e.g., ATP concentration) may skew results. Counter-screening against kinase panels (e.g., PDGFR, Src) and co-crystallography validate specificity .
Q. Methodological Innovations
Q. What advanced techniques improve synthetic yields of complex derivatives?
Microwave-assisted synthesis and flow chemistry reduce reaction times for cyclization steps. For example, rapid heating in BuOH enhances selectivity for pyrido[2,3-d]pyrimidin-7-ones .
Q. How can oxidation states be controlled during functionalization?
Sequential oxidation-reduction steps (e.g., SMe → sulfonyl → NHBn) prevent over-oxidation. Catalytic systems like TEMPO/NaClO2 offer precise control .
Q. Biological Evaluation
Q. What in vivo models validate the antileukemic activity of this compound derivatives?
Xenograft models of K562 (CML) cells in mice demonstrate efficacy. PD166326 reduces tumor burden by inhibiting Bcr-Abl phosphorylation, even in Imatinib-resistant lines .
Q. How are toxicity profiles assessed for preclinical candidates?
Acute toxicity studies (MTD assays) and histopathological analyses in rodents evaluate hepatotoxicity and hematological effects. Derivatives with high selectivity indices (e.g., >100-fold for Abl vs. normal cells) advance to clinical trials .
Eigenschaften
IUPAC Name |
7H-pyrido[2,3-d]pyridazin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNYPXFZPRSDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NN=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570590 | |
Record name | Pyrido[2,3-d]pyridazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15375-79-8 | |
Record name | Pyrido[2,3-d]pyridazin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H,8H-pyrido[2,3-d]pyridazin-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.